molecular formula C8H12O2 B3054115 1,4-Cyclohexanedione, 2,5-dimethyl- CAS No. 583-81-3

1,4-Cyclohexanedione, 2,5-dimethyl-

Cat. No.: B3054115
CAS No.: 583-81-3
M. Wt: 140.18 g/mol
InChI Key: YAGWEMHSVCHMEN-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedione, 2,5-dimethyl- is an organic compound with the molecular formula C8H12O2. It is a white solid that is one of the three isomeric cyclohexanediones. This compound is used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedione, 2,5-dimethyl- can be synthesized through various synthetic routes. One common method involves the condensation of diesters of succinic acid under basic conditions to form a cyclohexenediol derivative. This intermediate can then be hydrolyzed and decarboxylated to afford the desired dione.

Industrial Production Methods: In an industrial setting, the production of 1,4-Cyclohexanedione, 2,5-dimethyl- typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,4-Cyclohexanedione, 2,5-dimethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or alkanes.

  • Substitution: Formation of substituted cyclohexanediones or other derivatives.

Scientific Research Applications

1,4-Cyclohexanedione, 2,5-dimethyl- has various applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Studied for its potential biological activities and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

1,4-Cyclohexanedione, 2,5-dimethyl- is similar to other cyclohexanediones, such as 1,2-cyclohexanedione and 1,3-cyclohexanedione. it is unique in its structure and reactivity due to the presence of the two methyl groups at the 2 and 5 positions. This structural difference can lead to variations in its chemical properties and applications.

Comparison with Similar Compounds

  • 1,2-Cyclohexanedione

  • 1,3-Cyclohexanedione

  • 1,4-Cyclohexanedione

Properties

IUPAC Name

2,5-dimethylcyclohexane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5-3-8(10)6(2)4-7(5)9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGWEMHSVCHMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454903
Record name 1,4-Cyclohexanedione, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-81-3
Record name 1,4-Cyclohexanedione, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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